

Simpinicline (OC-02) Nasal Spray: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Simpinicline*

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For Immediate Release: Princeton, NJ – This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of **Simpinicline** (OC-02) nasal spray, a novel nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of dry eye disease. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of the available data, experimental methodologies, and mechanisms of action.

Executive Summary

Simpinicline nasal spray is a highly selective cholinergic agonist designed to stimulate the trigeminal parasympathetic pathway, thereby increasing natural tear production. Administered intranasally, it activates nicotinic acetylcholine receptors in the nasal cavity, offering a novel approach to managing dry eye disease. Clinical trial data has demonstrated a dose-dependent improvement in both the signs and symptoms of this condition. While detailed pharmacokinetic data remains limited in publicly available literature, pharmacodynamic studies have provided significant insights into its efficacy and mechanism of action.

Pharmacokinetics

Quantitative pharmacokinetic data for **Simpinicline** nasal spray, including parameters such as C_{max}, T_{max}, AUC, and half-life, are not publicly available at this time. Pre-clinical and clinical

development programs collect this information to establish the safety and efficacy profile of a drug candidate^[1].

Pharmacodynamics

The pharmacodynamic effects of **Simpinicline** nasal spray have been evaluated in clinical trials, most notably the PEARL Phase II study. This research has demonstrated that **Simpinicline** produces a rapid and dose-dependent increase in tear production and a reduction in the sensation of eye dryness.

Table 1: Dose-Dependent Effect of Simpinicline Nasal Spray on Tear Production (Schirmer's Test Score)

Treatment Group	Mean Change from Baseline in STS (mm)
Vehicle (Control)	3.0
0.11 mg Simpinicline	9.0
0.55 mg Simpinicline	17.5
1.1 mg Simpinicline	19.6

Data from the PEARL Phase II Clinical Trial. STS (Schirmer's Test Score) is a measure of tear production.^{[1][2]}

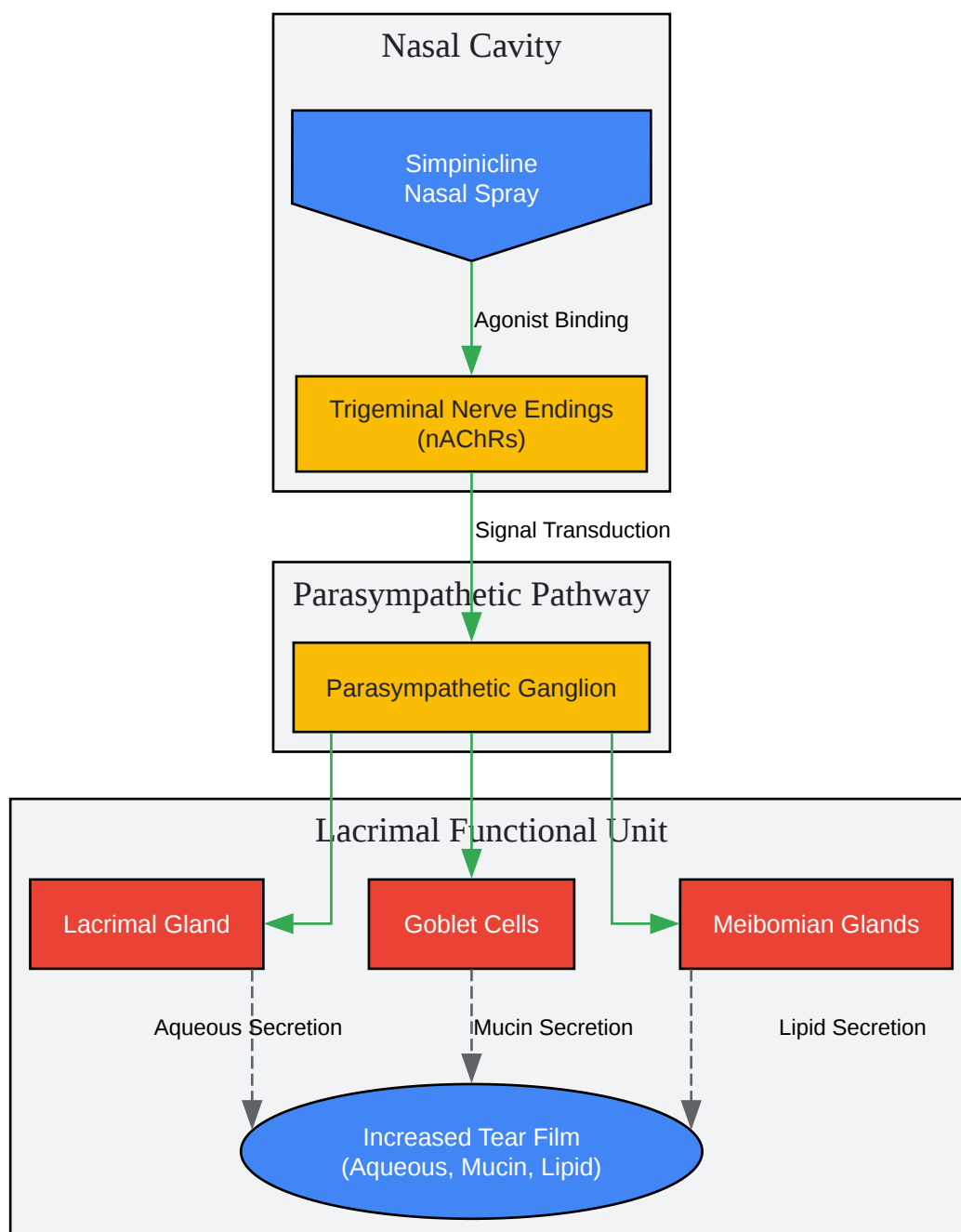
Table 2: Dose-Dependent Effect of Simpinicline Nasal Spray on Eye Dryness Score

Treatment Group	Mean Change from Baseline in EDS
Vehicle (Control)	-6.5
0.11 mg Simpinicline	-9.4
0.55 mg Simpinicline	-17.4
1.1 mg Simpinicline	-20.7

Data from the PEARL Phase II Clinical Trial. EDS (Eye Dryness Score) is a patient-reported outcome on a visual analogue scale.[1][2]

Mechanism of Action

Simpinicline is a nicotinic acetylcholine receptor (nAChR) agonist.[3][4] When administered as a nasal spray, it stimulates the trigeminal nerve, which is a key component of the parasympathetic nervous system accessible within the nasal cavity.[3][5] This activation of the trigeminal parasympathetic pathway leads to the stimulation of the lacrimal functional unit, resulting in increased production of natural tear film.[3] **Simpinicline** exhibits strong agonist activity at the $\alpha 4\beta 2$, $\alpha 3\beta 4$, $\alpha 3\alpha 5\beta 4$, and $\alpha 4\alpha 6\beta 2$ nAChR subtypes, with weak agonist activity at the $\alpha 7$ receptor.[4]



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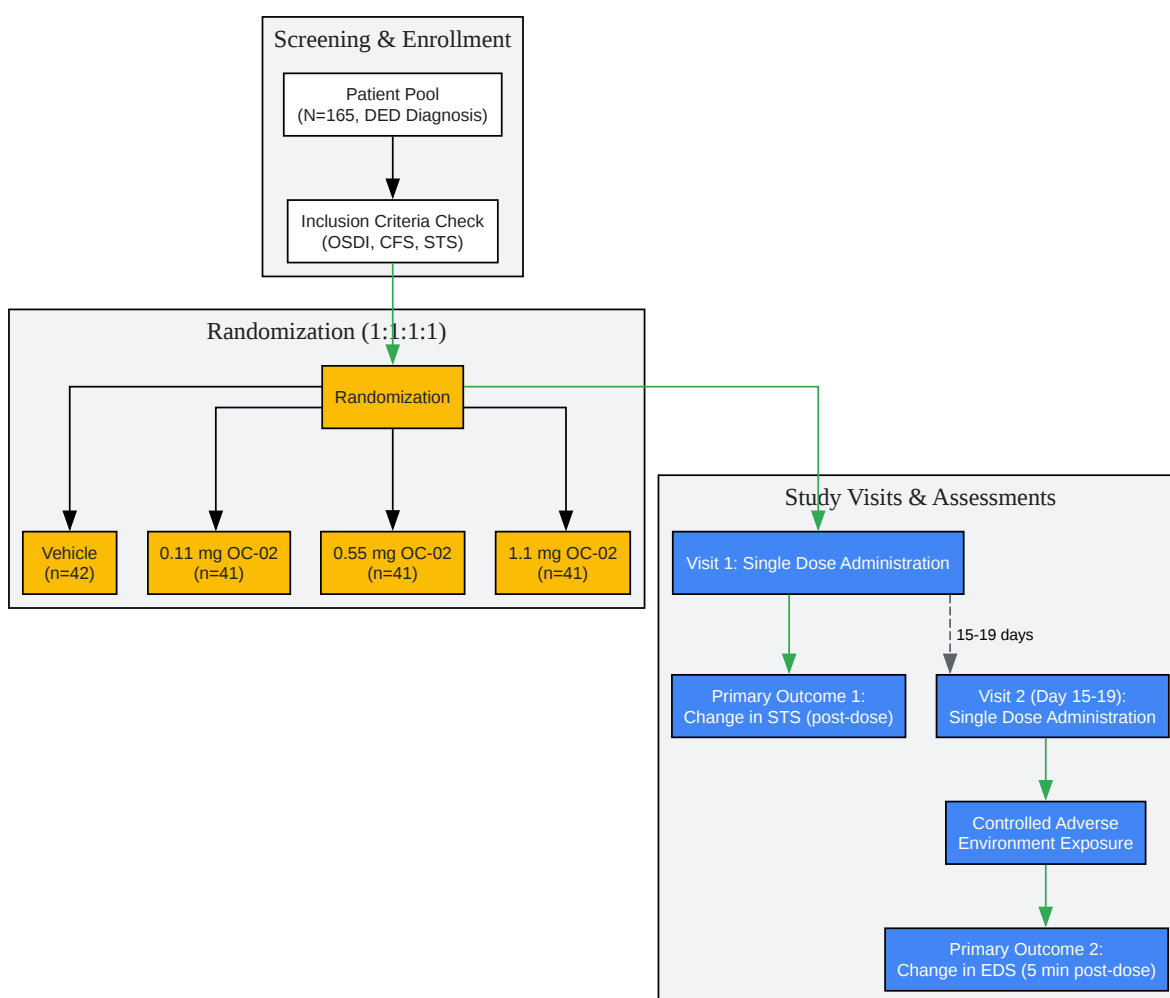
Proposed Signaling Pathway of **Simpinicline** Nasal Spray

Key Experimental Protocols

The following outlines the methodology for the PEARL Phase II clinical trial, a key study in the evaluation of **Simpinicline** nasal spray.

PEARL (Phase II) Study Protocol

- Objective: To evaluate the efficacy and safety of single-dose OC-02 (**Simpinicline**) nasal spray in adult patients with dry eye disease.[1]
- Study Design: A multicenter, randomized, double-masked, vehicle-controlled trial.[1]
- Patient Population: 165 adult patients (≥ 22 years of age) with a diagnosis of dry eye disease, an Ocular Surface Disease Index score ≥ 23 , a corneal fluorescein staining score ≥ 2 in more than one region or ≥ 4 for all regions, and a Schirmer test score (STS) ≤ 10 mm.[1][2]
- Treatment Groups: Patients were randomized in a 1:1:1:1 ratio to receive a single 100 μ L dose of one of the following:
 - Vehicle (control)
 - 0.11 mg **Simpinicline** nasal spray
 - 0.55 mg **Simpinicline** nasal spray
 - 1.1 mg **Simpinicline** nasal spray[1]
- Primary Efficacy Outcomes:
 - Change in Schirmer's Test Score (STS) from baseline to immediately after treatment administration at the first visit.[1][2]
 - Change in Eye Dryness Score (EDS) from before to 5 minutes after treatment during a controlled adverse environment exposure at the second visit (15-19 days after the first visit).[1][2]
- Safety Assessments: Monitoring of adverse events throughout the study. The most common non-ocular adverse events reported were cough and throat irritation.[1]



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PEARL Phase II Study Workflow

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com